molecular formula C16H11N3O3 B7714150 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol

3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol

Cat. No. B7714150
M. Wt: 293.28 g/mol
InChI Key: ORXINJNVUQILEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol, also known as FMQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has been found to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the growth and proliferation of bacteria. 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has also been found to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. Additionally, 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has been shown to exhibit potent activity against cancer cells and bacteria, making it a useful tool for studying these diseases. However, there are also limitations to the use of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of results.

Future Directions

There are several future directions for research on 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol. One area of interest is the development of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol and its potential therapeutic applications. Finally, the use of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol in combination with other drugs or therapies should be explored to determine whether it could enhance their efficacy.

Synthesis Methods

3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol can be synthesized through a multi-step process starting with the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-carbohydrazide. The resulting compound is then reacted with ethyl chloroacetate to form 5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)ethyl carbamate. Finally, the synthesis is completed by reacting 5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)ethyl carbamate with 8-methylquinolin-2-ol in the presence of a base.

Scientific Research Applications

3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has also been investigated for its antimicrobial properties, showing activity against both gram-positive and gram-negative bacteria. Additionally, 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-8-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c1-9-4-2-5-10-8-11(15(20)17-13(9)10)14-18-16(22-19-14)12-6-3-7-21-12/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXINJNVUQILEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-8-methyl-1H-quinolin-2-one

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